Molecular Structure & Conformational Analysis: 1-Benzyl-2-methylpiperidin-4-ol
Molecular Structure & Conformational Analysis: 1-Benzyl-2-methylpiperidin-4-ol
The following technical guide details the molecular structure, synthetic pathways, and stereochemical analysis of 1-Benzyl-2-methylpiperidin-4-ol .
Structural Architecture & Nomenclature
1-Benzyl-2-methylpiperidin-4-ol represents a chiral, trisubstituted piperidine scaffold central to the synthesis of neurokinin-1 (NK1) receptor antagonists and local anesthetics. Its physicochemical profile is defined by the relative stereochemistry between the methyl group at C2 and the hydroxyl group at C4.[1]
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IUPAC Name: 1-Benzyl-2-methylpiperidin-4-ol
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Molecular Formula:
[1] -
Molecular Weight: 205.30 g/mol [1]
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Key Structural Features:
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Piperidine Core: A six-membered nitrogen heterocycle adopting a chair conformation.[1]
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N-Benzyl Moiety: Provides lipophilicity and engages in
-cation interactions within receptor binding pockets. -
C2-Methyl & C4-Hydroxyl: The relative orientation of these groups (cis vs. trans) dictates the thermodynamic stability and pharmacological affinity of the molecule.
-
Stereochemical Definitions
In the context of the piperidine ring, the relationship between substituents at the 2 and 4 positions follows 1,3-disubstituted cyclohexane rules :
| Isomer | Relative Configuration | Conformational Preference | Stability |
| Cis | Substituents on the same face | Diequatorial (2e, 4e) | Thermodynamically Favored |
| Trans | Substituents on opposite faces | Axial-Equatorial (2e, 4a) | Less Stable (1,3-diaxial strain) |
Critical Note: Unlike 1,4-disubstituted systems where trans is diequatorial, in 1,3-systems (like the 2,4-relationship here), the cis isomer allows both bulky groups to occupy the equatorial positions, minimizing steric strain.
Synthetic Pathway & Stereocontrol
The synthesis of 1-Benzyl-2-methylpiperidin-4-ol requires a route that establishes the C2-methyl center before introducing the C4-hydroxyl group. The standard industrial protocol utilizes a Dieckmann Condensation followed by a stereoselective reduction.[1]
Step-by-Step Protocol
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Michael Addition Sequence (Formation of Acyclic Precursor):
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Reagents: Benzylamine, Methyl Crotonate, Methyl Acrylate.[1][2]
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Mechanism:[1][2][3] Benzylamine undergoes a conjugate addition to methyl crotonate (introducing the methyl group at the
-position relative to the ester, which becomes C2).[1] The resulting secondary amine performs a second Michael addition to methyl acrylate.[1]
-
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Dieckmann Cyclization:
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Reagents: Sodium alkoxide (NaOEt/NaOMe), Toluene, Reflux.[1]
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Outcome: Intramolecular Claisen condensation yields the
-keto ester intermediate (1-benzyl-3-methoxycarbonyl-2-methylpiperidin-4-one).
-
-
Decarboxylation:
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Reagents: HCl (aq), Reflux.[1]
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Outcome: Hydrolysis of the ester and thermal decarboxylation yields 1-Benzyl-2-methylpiperidin-4-one .
-
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Stereoselective Reduction (The Critical Step):
Figure 1: Synthetic flowchart illustrating the construction of the piperidine core and the stereochemical control during the reduction step.
Spectroscopic Identification (NMR)
Distinguishing the cis and trans isomers requires analysis of the proton NMR coupling constants (
1H NMR Signature ( , 400 MHz)
| Feature | Cis Isomer (Diequatorial) | Trans Isomer (Axial-Equatorial) |
| H4 Proton Orientation | Axial ( | Equatorial ( |
| Splitting Pattern | Wide Multiplet ( | Narrow Multiplet ( |
| Coupling Constants | Large | Small |
| C2-Methyl Shift | Doublet, | Doublet, |
| Benzylic Protons | AB System (due to chirality) | AB System |
Interpretation:
-
In the Cis isomer, the H4 proton is axial (anti-periplanar to adjacent axial protons at C3 and C5).[1] This geometry maximizes orbital overlap, resulting in large coupling constants (
Hz).[1] -
In the Trans isomer, the H4 proton is equatorial.[1] It lacks anti-periplanar neighbors, resulting in significantly smaller coupling constants and a narrower peak width at half-height (
).[1]
Conformational Equilibrium & Thermodynamics
The stability of the molecule is governed by A-values (conformational free energy).[1]
-
Methyl Group (
kcal/mol): Strongly prefers the equatorial position.[1] This "locks" the ring conformation.[1] -
Hydroxyl Group (
kcal/mol): Prefers equatorial but is less demanding than the methyl.[1]
The "Chair Flip" Analysis
-
Cis Isomer:
-
Trans Isomer:
Figure 2: Thermodynamic preference of the Cis isomer and the divergence of reduction pathways.[1]
Pharmacological Relevance
The 1-Benzyl-2-methylpiperidin-4-ol scaffold acts as a critical pharmacophore in two primary drug classes:
-
NK1 Receptor Antagonists:
-
The scaffold mimics the spatial arrangement of Substance P antagonists (e.g., L-733,060).[1] The cis-2,3-disubstituted or cis-2,4-disubstituted pattern is often required to position the benzyl group and the polar hydroxyl (or ether) moiety into the hydrophobic and polar pockets of the GPCR, respectively.
-
-
Local Anesthetics:
-
Structurally homologous to Mepivacaine and Bupivacaine , where the 2-methyl group provides steric hindrance that slows enzymatic hydrolysis (if an amide) or modulates channel binding kinetics.[1]
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Experimental Protocol: Synthesis of 1-Benzyl-2-methylpiperidin-4-one
To serve as the precursor for the alcohol.
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Mix Benzylamine (1.0 eq) and Methanol (5 vol).
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Add Methyl Crotonate (1.1 eq) dropwise at 0°C. Stir 2h.
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Add Methyl Acrylate (1.2 eq).[1] Reflux 24h.
-
Concentrate to obtain the diester oil.
-
Dissolve diester in Toluene. Add NaOMe (2.5 eq).[1] Reflux 4h (Dieckmann).[1]
-
Quench with 6N HCl. Reflux biphasic mixture 6h (Decarboxylation).
-
Basify (NaOH) and extract with DCM. Distill to obtain the ketone.
References
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Stereochemistry of 2,4-Disubstituted Piperidines
- Title: Conformational analysis of 2,4-disubstituted piperidines.
- Source:Journal of Organic Chemistry.
- Context: Establishes the diequ
-
(Analogous structure data).[1]
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Synthetic Methodology (Dieckmann)
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Reduction Selectivity
